Product packaging for NG-nitro-L-arginine methyl ester(Cat. No.:CAS No. 50903-99-6)

NG-nitro-L-arginine methyl ester

Cat. No.: B1678663
CAS No.: 50903-99-6
M. Wt: 233.23 g/mol
InChI Key: KCWZGJVSDFYRIX-YFKPBYRVSA-N
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Description

Historical Context of Nitric Oxide Synthase (NOS) Inhibition in Physiological Studies

The recognition of nitric oxide as a crucial signaling molecule in mammals in the late 20th century spurred significant research into its synthesis and physiological functions wikipedia.orgnih.govpnas.org. Prior to this, NO was primarily known in other contexts nih.govmdpi.com. The discovery that NO is synthesized by specific enzymes, the nitric oxide synthases, opened avenues for studying NO's roles by modulating its production escholarship.org. Early investigations into NOS inhibition focused on developing compounds structurally related to L-arginine, the enzyme's substrate nih.govnih.govacs.org. NG-monomethyl-L-arginine (L-NMMA) was one of the first NOS inhibitors described nih.gov. The subsequent identification and characterization of different NOS isoforms—endothelial NOS (eNOS/NOS3), neuronal NOS (nNOS/NOS1), and inducible NOS (iNOS/NOS2)—further highlighted the need for tools to selectively or non-selectively inhibit these enzymes to dissect their specific contributions to various physiological and pathological processes wikipedia.orgnih.govmdpi.comescholarship.org. L-NAME emerged as a significant tool in this historical context due to its potent inhibitory activity against NOS enzymes nih.govnih.gov.

Significance of L-Name as a Research Tool in Biological Systems

L-NAME's ability to inhibit NOS has made it an indispensable tool in biomedical research for exploring the physiological roles of nitric oxide. By administering L-NAME, researchers can effectively reduce NO levels and observe the resulting functional changes in various biological systems. This approach has been particularly valuable in studying the cardiovascular system, where NO plays a critical role in vasodilation and blood pressure regulation wikipedia.orgcardiologyres.orgontosight.aiahajournals.org. L-NAME administration is a well-established method for inducing experimental hypertension in animal models, allowing for the investigation of the mechanisms underlying high blood pressure and the evaluation of potential therapeutic interventions cardiologyres.orgahajournals.orgselleckchem.commedchemexpress.com. Beyond the cardiovascular system, L-NAME has been used to study the involvement of NO in neurotransmission, immune responses, renal function, and even learning and memory ontosight.aimpbio.complos.orgnih.gov. Its non-selective nature, inhibiting multiple NOS isoforms, has allowed for broad initial assessments of NO's impact, although the subsequent development of isoform-selective inhibitors has refined the ability to pinpoint the roles of specific NOS enzymes nih.govselleckchem.com.

Overview of Current Research Landscape on L-Name

Current research utilizing L-NAME continues to explore the multifaceted roles of nitric oxide in health and disease. While the fundamental mechanism of L-NAME as a NOS inhibitor is well-understood, ongoing studies delve into the specific effects of NOS inhibition in various physiological contexts and pathological conditions. For instance, research continues to investigate the mechanisms of L-NAME-induced hypertension, examining its impact on vascular function, the renin-angiotensin-aldosterone system, and the sympathetic nervous system nih.govmdpi.com. Studies also explore the differential effects of chronic L-NAME treatment on NOS activity and expression in different tissues, such as peripheral organs and the brain nih.gov. Furthermore, L-NAME is still employed in studies investigating the role of NO in specific organ systems, including the kidneys and lungs, and in conditions like inflammation and metabolic disorders nih.govphysiology.org. The use of L-NAME in conjunction with other agents, such as L-arginine, is also an area of ongoing investigation to understand the dynamics of NO synthesis and inhibition cardiologyres.orgscience.gov. Despite the development of more selective NOS inhibitors, L-NAME remains a relevant tool for researchers seeking to broadly inhibit NO production and study the resulting physiological consequences.

Detailed Research Findings:

Studies have characterized the inhibitory potency of L-NAME and its active metabolite, L-NNA, against different NOS isoforms. The Ki values for L-NNA have been reported as approximately 15 nM for bovine nNOS, 39 nM for human eNOS, and 4.4 µM for murine iNOS, indicating a non-selective inhibition with higher potency towards the neuronal and endothelial isoforms caymanchem.comselleckchem.com.

Compound Target NOS Isoform (Species) Inhibition Constant (Ki)
L-NNA nNOS (bovine) ~15 nM
L-NNA eNOS (human) 39 nM
L-NNA iNOS (murine) 4.4 µM

Research using L-NAME in animal models of hypertension has provided insights into the cardiovascular effects of reduced NO bioavailability. Chronic L-NAME treatment in rats leads to increased mean systemic arterial blood pressure and bradycardia, effects that can be reversed by L-arginine administration selleckchem.com. Studies in mice have shown that L-NAME-induced hypertension is associated with impaired endothelium-dependent relaxations in the aorta ahajournals.org. Furthermore, chronic L-NAME treatment has been shown to alter endothelial and smooth muscle function in rat aortas, contributing to increased arterial stiffness ahajournals.orgfrontiersin.org.

Animal Model Treatment Observed Cardiovascular Effect Reversal Agent (if applicable)
Rat Chronic L-NAME Increased mean systemic arterial blood pressure, Bradycardia L-arginine
Mouse Chronic L-NAME Impaired endothelium-dependent relaxations in aorta Not specified
Rat Chronic L-NAME Altered endothelial and smooth muscle function, Arterial stiffness Not specified

Studies investigating the effects of L-NAME on renal function have yielded complex results. While L-NAME is a NOS inhibitor, a study using a subpressor dose of L-NAME in rats paradoxically increased urine flow rate and increased nitrite/nitrate and cGMP concentrations in renal cortical microdialysate nih.gov. This suggests that the effects of L-NAME on renal tubular reabsorption may involve mechanisms beyond simple global NO reduction nih.gov.

The impact of L-NAME has also been studied in the context of inflammation and immune responses. Research in rats with subacute peritonitis explored the effects of L-NAME, finding that it diminished the immunomodulatory effects of parenteral arginine plos.org.

Furthermore, L-NAME has been utilized to investigate the role of NO in exercise physiology. Studies in humans have shown that inhibition of NOS by L-NAME can speed phase II pulmonary V̇O2 kinetics during moderate-intensity exercise, suggesting that NO may modulate mitochondrial function nih.gov.

Table of Compounds and PubChem CIDs:

Compound Name PubChem CID
NG-nitro-L-arginine Methyl Ester (L-NAME) 39836 nih.govxenbase.org
Nitric Oxide (NO) 145068 wikipedia.orgnih.gov
L-arginine 232 uni.lumpg.de
Nitric Oxide Synthase (NOS) -
NG-nitro-L-arginine (L-NNA) -
NG-monomethyl-L-arginine (L-NMMA) -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N5O4 B1678663 NG-nitro-L-arginine methyl ester CAS No. 50903-99-6

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50903-99-6
Record name NG-Nitro-L-arginine methyl ester
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NG-Nitroarginine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-omega-nitro-L-arginine methyl ester
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12750
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Biochemical Mechanisms of Action of L Name

Competitive Inhibition of Nitric Oxide Synthases

L-NAME acts as a competitive inhibitor of NOS enzymes by competing with the natural substrate, L-arginine, for binding to the enzyme's active site. cardiologyres.orgjneurosci.org This competitive binding prevents NOS from catalyzing the conversion of L-arginine to NO and L-citrulline, thereby reducing NO production. ahajournals.org

Specificity and Potency Against Endothelial Nitric Oxide Synthase (eNOS)

L-NAME, and more specifically its hydrolyzed form L-NA, exhibits inhibitory effects on endothelial nitric oxide synthase (eNOS). eNOS is primarily found in endothelial cells and is crucial for the production of NO that regulates vascular tone and function. nih.govresearchgate.net Studies have reported varying IC₅₀ and Kᵢ values for L-NAME and L-NA against eNOS depending on the species and experimental conditions. L-NA has been reported to have a Kᵢ value of 39 nM for human eNOS. caymanchem.comselleckchem.com L-NAME is described as a reversible inhibitor of eNOS with an IC₅₀ of 500 nM. sbsgenetech.com At higher concentrations, L-NAME can also significantly inhibit other NOS isoforms. sbsgenetech.com

Specificity and Potency Against Neuronal Nitric Oxide Synthase (nNOS)

Neuronal nitric oxide synthase (nNOS) is predominantly found in neurons and is involved in neurotransmission and other neuronal functions. L-NAME and L-NA also inhibit nNOS activity. L-NA shows some selectivity for neuronal isoforms. caymanchem.com The Kᵢ value for L-NA against bovine nNOS is reported to be 15 nM, indicating a higher potency compared to eNOS in some contexts. caymanchem.comselleckchem.com The inhibition of nNOS by L-NAME can be time-dependent and is largely attributed to the formation of L-NA through hydrolysis. nih.gov

Specificity and Potency Against Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is typically expressed in response to inflammatory stimuli in various cell types and produces large quantities of NO. L-NAME and L-NA are generally less potent inhibitors of iNOS compared to the constitutive isoforms (eNOS and nNOS). oup.com The Kᵢ value for L-NA against mouse iNOS is reported as 4.4 µM. caymanchem.comselleckchem.com The reported Kᵢ value for iNOS inhibition can range from 4-65 µM. caymanchem.com While L-NAME can inhibit iNOS at high concentrations (e.g., 100 µM or higher), its potency is significantly lower than against eNOS and nNOS. sbsgenetech.comoup.com

A summary of reported Kᵢ values for L-NA against different NOS isoforms is presented in the table below:

NOS IsoformSpeciesKᵢ (nM)Source
nNOSbovine15 caymanchem.comselleckchem.com
eNOShuman39 caymanchem.comselleckchem.com
iNOSmouse4400 (4.4 µM) caymanchem.comselleckchem.com

Note: Kᵢ values indicate the inhibitor concentration at which the enzyme activity is reduced by half under specific conditions. Lower Kᵢ values indicate higher potency.

Role of Cellular Esterases in L-Name Activation

L-NAME is a methyl ester prodrug of the active inhibitor L-NA. caymanchem.comhellobio.com For L-NAME to exert its inhibitory effect on NOS, the methyl ester group must be cleaved off through hydrolysis, primarily catalyzed by cellular esterases. caymanchem.com Esterases are enzymes that catalyze the hydrolysis of ester bonds. pearson.comscielo.br This hydrolysis converts the less potent L-NAME into the more potent L-NA, which then acts as the direct competitive inhibitor of NOS. caymanchem.commedchemexpress.com The time-dependent inhibition observed with L-NAME, particularly for nNOS, is linked to this enzymatic hydrolysis and the subsequent formation of L-NA. nih.gov Studies have shown that L-NAME is a substrate for enzymes like porcine liver esterase. nih.gov

Downstream Signaling Pathway Modulation

By inhibiting NOS activity and reducing NO production, L-NAME indirectly modulates downstream signaling pathways that are typically regulated by NO.

Impact on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Formation and Activity

One of the primary downstream targets of NO is soluble guanylate cyclase (sGC). NO binds to sGC, activating the enzyme and stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ahajournals.orgbioone.org cGMP acts as a second messenger, activating various downstream effectors, including cGMP-dependent protein kinase (PKG), which mediate many of the physiological effects of NO, such as vasodilation. jneurosci.orgahajournals.org

Inhibition of NOS by L-NAME leads to a reduction in NO levels, consequently decreasing the activation of sGC and the production of cGMP. ahajournals.orgbiorxiv.org This reduction in cGMP levels can impact various cellular processes regulated by the NO-cGMP-PKG pathway. jneurosci.orgnih.gov Research has shown that L-NAME inhibits cGMP formation in endothelial cells with an IC₅₀ of 3.1 µM. caymanchem.comhellobio.com Studies using L-NAME have demonstrated a significant reduction in endogenous cGMP immunoreactivity, which is reversed by the addition of an NO donor or the inactive enantiomer of L-NAME, D-NAME. biorxiv.org While chronic L-NAME treatment can lead to decreased cGMP levels in some tissues, the impact can vary depending on the tissue and duration of treatment. ahajournals.orgresearchgate.net

Activation of Transcriptional Regulatory Proteins (e.g., Nuclear Factor-κB, NF-κB)

Inhibition of NO synthesis by L-NAME has been implicated in the modulation of transcriptional regulatory proteins, particularly Nuclear Factor-κB (NF-κB). NF-κB is a family of transcription factor protein complexes that plays a critical role in regulating the expression of genes involved in immune responses, inflammation, and cell survival. wikipedia.org Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. wikipedia.orgahajournals.org Upon activation by various stimuli, IκB proteins are phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and bind to target DNA sequences. wikipedia.orgahajournals.org

Research indicates a link between L-NAME administration and NF-κB activation, particularly in models of hypertension and associated organ damage. nih.govphysiology.orgnih.gov For example, studies in rats treated with L-NAME and a high-salt diet, a model for chronic kidney disease, showed evident innate immunity activation, which persisted even after cessation of treatment and was associated with progressive renal injury and inflammation. nih.govphysiology.org Temporary inhibition of NF-κB during the early phase of L-NAME treatment attenuated the development of late renal injury and inflammation, suggesting a crucial role for early innate immunity activation, potentially mediated by NF-κB, in the initiation and progression of nephropathy in this model. nih.govphysiology.org

The relationship between NO inhibition and NF-κB activity can be complex and context-dependent. Inhibition of endogenous NO synthesis by L-NAME has been shown to influence NF-κB activity in macrophage cell lines, with the effect depending on the timing of L-NAME addition relative to cell activation. aai.org This suggests a biphasic regulatory role for NO in NF-κB signaling. aai.org Furthermore, in the context of L-NAME-induced hypertension, NF-κB activation has been suggested as a mechanism contributing to the upregulation of eNOS expression, potentially as a compensatory response to decreased NO availability. nih.gov Numerous experimental hypertension models, including those induced by L-NAME, are characterized by increased reactive oxygen species and NF-κB activation. nih.gov

Interactions with Cellular Amino Acid Metabolism

L-NAME's actions are intricately linked with cellular amino acid metabolism, particularly concerning L-arginine, its structural analog and the substrate for NOS. L-arginine is transported into cells via specific amino acid transport systems. physiology.orgphysiology.org

Modulation of Amino Acid Delivery and Polyamine Synthesis

L-arginine serves as a precursor not only for NO synthesis but also for the synthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. nih.govwalshmedicalmedia.comnih.gov The synthesis of polyamines from L-arginine involves the enzyme arginase, which hydrolyzes L-arginine to urea (B33335) and L-ornithine. nih.govwalshmedicalmedia.comnih.gov L-ornithine is then converted to putrescine by ornithine decarboxylase (ODC), a key regulatory enzyme in polyamine synthesis. nih.govwalshmedicalmedia.com

The availability of intracellular L-arginine can influence both NO and polyamine synthesis pathways, creating a metabolic interplay between NOS and arginase. Competition for the common substrate L-arginine can occur between these two enzymes.

While L-NAME primarily targets NOS, its impact on L-arginine metabolism can indirectly influence polyamine synthesis by altering L-arginine utilization by NOS. However, direct effects of L-NAME on polyamine synthesis have been investigated, with some studies indicating that L-NAME at certain concentrations did not affect polyamine concentration or cellular proliferation in vascular smooth muscle cells, unlike inhibitors of arginase or ODC. nih.gov This suggests that in some cell types, NOS inhibition by L-NAME may not directly impact the arginase-dependent pathway of polyamine synthesis.

Competition with L-Arginine Transport Systems

The transport of L-arginine into cells is primarily mediated by cationic amino acid transporters (CATs), which constitute system y+. physiology.orgphysiology.org These transporters facilitate the uptake of cationic amino acids, including L-arginine, L-lysine, and L-ornithine. physiology.orgphysiology.org

Studies have investigated whether L-NAME competes with L-arginine for transport across the cell membrane. Research on rat renal brush border membrane vesicles indicated that L-NAME was inactive as an inhibitor of L-arginine uptake, whereas other L-arginine analogs like Nω-monomethyl-L-arginine (L-NMMA) were potent inhibitors. nih.gov This suggests that L-NAME may not directly compete with L-arginine for transport via the system y+ in this specific preparation. Similarly, some reports suggest that L-NAME is taken up by neutral amino acid transporters, such as system L, in endothelial cells, and does not affect L-arginine uptake via system y+. atsjournals.org

However, other studies have observed that L-NAME decreased L-arginine uptake in lung inflammatory cells, raising the possibility of cell-type specific differences in transport mechanisms or an indirect effect of NOS inhibition on L-arginine transport regulation. atsjournals.org The ability of other cationic amino acids like L-ornithine and L-lysine to competitively inhibit L-arginine transport via system y+ is well-established and utilized experimentally to study the role of L-arginine uptake in NO production. physiology.orgatsjournals.orgnih.gov

The interaction of L-NAME with amino acid transport systems is a subject of ongoing research, with findings suggesting that while L-NAME's primary action is NOS inhibition, its impact on cellular function can be indirectly influenced by the complex interplay of L-arginine transport and metabolism.

Pharmacological and Physiological Effects of L Name in Experimental Models

Cardiovascular System Dynamics

The primary impact of L-Name in experimental settings is on the cardiovascular system, where the inhibition of NO synthesis disrupts normal vascular function and blood pressure regulation. ekb.eg

Pathophysiology of L-Name-Induced Hypertension Models

L-Name-induced hypertension is a complex syndrome involving multiple contributing factors beyond the simple absence of NO-mediated vasodilation. ekb.egnih.gov

Chronic NO inhibition by L-Name contributes to significant vascular remodeling and increased arterial stiffness in experimental models. This remodeling involves structural changes to the arterial wall. oup.comnih.gov Studies in rats have shown that chronic L-Name treatment leads to a higher pulse wave velocity (PWV), an indicator of arterial stiffness, compared to acute treatment, suggesting structural modifications of the vascular wall as a result of prolonged NO inhibition and hypertension. oup.com This additional increase in stiffness may be attributed to vascular remodeling. oup.com The association between decreased NO bioavailability and increased arterial stiffness, particularly in conditions like diabetes and hypercholesterolemia, suggests a mechanism linking endothelial dysfunction to increased cardiovascular risk through structural modification. ahajournals.org

In mice, L-Name treatment has been shown to double the rate of arterial stiffening compared to control mice. nih.gov This stiffening can precede the development of hypertension and cardiac aging. nih.gov The increased stiffness is observed over a range of distending pressures and across different treatment durations. nih.gov Histological analysis in L-Name induced hypertensive rats has shown changes in the wall-to-lumen ratio of arteries. science.gov

L-Name-induced hypertension is characterized by impaired endothelium-dependent relaxations. ahajournals.org This dysfunction can unmask the effects of endothelium-derived vasoconstrictor prostanoids. ahajournals.org Studies in rat aortas have demonstrated reduced endothelium-dependent relaxations to acetylcholine (B1216132) in L-Name treated groups. ahajournals.org This impaired relaxation appears to be due to both reduced NO production and an enhanced release of endothelium-derived vasoconstrictor prostanoids, such as prostaglandin (B15479496) H2 and thromboxane (B8750289) A2, which are agonists of the thromboxane receptor and induce contraction in vascular smooth muscle cells. ahajournals.org

Endothelium removal or incubation with L-Name similarly enhances vasoconstrictor responses to agents like phenylephrine (B352888) in mesenteric arteries. frontiersin.org The enhanced vasoconstrictor responses in some experimental conditions appear to depend on the involvement of vasoconstrictor prostanoids. frontiersin.org Angiotensin II is also known to stimulate the endothelial synthesis and release of both vasodilators and vasoconstrictors, including thromboxane A2, and this release of vasoconstrictor prostanoids may contribute to the increased angiotensin II activity observed during NOS inhibition. conicet.gov.ar

The Renin-Angiotensin-Aldosterone System (RAAS) plays a significant role in the development and maintenance of L-Name-induced hypertension. ekb.egnih.gov L-Name-induced deterioration of renal artery vasodilatory function may trigger renin release and activate the RAAS. mdpi.com

Studies have shown a progressive increase in plasma renin activity in L-Name treated rats. nih.govphysiology.org Angiotensin II, a key component of the RAAS, is a potent vasoconstrictor and plays a crucial role in regulating blood pressure and fluid balance. biomedpharmajournal.orgmdpi.com It promotes vasoconstriction, leading to increased blood pressure. biomedpharmajournal.org L-Name administration can lead to increased angiotensin-converting enzyme (ACE) activity, which converts angiotensin I to angiotensin II. biomedpharmajournal.org

While some studies indicate reduced serum concentrations of angiotensin II and its metabolites in L-Name hypertension, they also report increased serum aldosterone (B195564) levels and an elevated aldosterone to angiotensin II ratio. mdpi.com This suggests that aldosterone activation, rather than Ang II itself, might be a pivotal factor contributing to left ventricular remodeling in this model. mdpi.comnih.gov The RAAS is a common target for medications used to treat cardiovascular and kidney diseases due to its critical role in regulating blood pressure, fluid balance, and vascular tone. openanesthesia.org

The sympathetic nervous system is also implicated in L-Name-induced hypertension, particularly in the maintenance phase. nih.govahajournals.org Studies in conscious rats have shown that sympathectomy significantly attenuates the hypertension seen after several days of continuous L-Name administration, but has little effect on the initial hypertensive response to bolus injections. ahajournals.org This suggests that the importance of the sympathetic system in the pathogenesis of L-Name-induced hypertension increases over time. ahajournals.org

Increased central sympathetic drive appears to play an important role in the hypertension induced by chronic NO synthesis inhibition with L-Name. nih.gov This is supported by findings of increased resting sympathetic drive to the heart in L-Name treated rats. nih.gov The sympathetic nervous system may also be involved through its control of renin secretion, contributing to RAAS activation. nih.govphysiology.org

Role of Renin-Angiotensin-Aldosterone System (RAAS) Activation

Cardiac Adaptations and Remodeling in L-Name Models

Chronic L-Name administration leads to significant cardiac adaptations and remodeling, primarily characterized by cardiac hypertrophy. ekb.egnih.gov This includes left ventricular hypertrophy, enlarged myocytes, and fibrosis with fibroblast infiltration. ekb.eg This remodeling is a consequence of the increased workload on the heart due to sustained hypertension. biologists.com

Experimental models using L-Name have demonstrated progressive cardiac hypertrophy after several weeks of treatment. nih.gov The magnitude of cardiac hypertrophy can depend on the dose and duration of L-Name administration. nih.govscielo.br While high doses can lead to increased cardiomyocyte size and number, and increased left ventricular mass, lower doses in conjunction with other interventions like exercise may show different outcomes regarding hypertrophy. nih.govscielo.br

The activation of aldosterone, potentially more than Ang II, may be a key factor contributing to left ventricular remodeling in L-Name-induced hypertension, leading to increased collagen concentration and content and histological signs of fibrosis in myocardial tissue. mdpi.comnih.gov Interventions targeting the RAAS, such as ACE inhibitors or angiotensin II receptor blockers, have shown to attenuate cardiac hypertrophy and remodeling in L-Name models. ekb.egnih.gov

Data from experimental studies on L-Name induced hypertension and cardiac remodeling can be summarized in tables to highlight specific findings:

Study (Experimental Model)L-Name Treatment DurationKey Cardiovascular EffectSpecific FindingCitation
Rat study ekb.eg4 weeksArterial Hypertension & Cardiac HypertrophyProgressive significant rise in blood pressure (166.2 ± 7.13 mmHg vs 105.3 ± 6.97 mmHg in control) and left ventricular hypertrophy, enlarged myocytes, fibrosis. ekb.eg
Rat study ahajournals.org6 weeksImpaired Endothelium-Dependent RelaxationsReduced relaxations to acetylcholine (58±6% vs 104±1% in placebo). ahajournals.org
Rat study ahajournals.orgUp to 6 days (continuous infusion)Sympathetic Nervous System InvolvementSympathectomy attenuated hypertension by >50% after 6 days, but not initially. ahajournals.org
Rat study nih.govphysiology.orgChronicRAAS and SNS InvolvementProgressive increase in plasma renin activity; pressor response attenuated by adrenergic blockers. nih.govphysiology.org
Rat study oup.com3 weeks (chronic) vs acuteArterial Stiffness (Aorta)Higher pulse wave velocity in chronic vs acute L-Name treatment. oup.com
Mouse study nih.gov1-16 weeksAortic Stiffness & Cardiac HypertrophyDoubled rate of arterial stiffening; progressive cardiac hypertrophy after 8-16 weeks. nih.gov
Rat study mdpi.com4 weeksRAAS Activation & Cardiac FibrosisIncreased serum aldosterone and aldosterone/Ang II ratio; left ventricular fibrosis. mdpi.com
Rat study science.gov4 weeksVascular Remodeling (Mesenteric Artery)Increased wall-to-lumen ratio. science.gov
Rat study nih.gov4 weeksCardiac Remodeling & DysfunctionLeft ventricular hypertrophy and fibrosis; compromised systolic and diastolic function. nih.gov
MechanismRole in L-Name HypertensionExperimental EvidenceCitation
Reduced NO BioavailabilityPrimary cause of vasoconstriction and hypertension.L-Name inhibits NO synthase, reducing NO production. ekb.egimrpress.comscialert.netnih.gov
Vascular RemodelingContributes to sustained hypertension and increased arterial stiffness.Increased pulse wave velocity, changes in wall-to-lumen ratio, structural modifications. oup.comnih.govahajournals.orgnih.govscience.gov
Endothelial DysfunctionImpairs vasodilation and unmasks vasoconstrictor effects.Reduced endothelium-dependent relaxations, enhanced vasoconstrictor prostanoid effects. ahajournals.orgfrontiersin.org
Vasoconstrictor ProstanoidsContribute to increased vascular tone and vasoconstriction.Enhanced release and effects of prostaglandins (B1171923) and thromboxane A2. ahajournals.orgfrontiersin.orgconicet.gov.ar
RAAS ActivationContributes to hypertension and cardiac remodeling.Increased renin activity, potential role of aldosterone activation. ekb.egnih.govmdpi.comnih.govphysiology.orgbiomedpharmajournal.orgmdpi.comnih.gov
Sympathetic Nervous System ActivationInvolved in the maintenance of hypertension.Increased central sympathetic drive, attenuation of hypertension by sympathectomy. nih.govahajournals.orgnih.gov
Cardiac RemodelingAdaptation to increased workload, can become pathological.Left ventricular hypertrophy, fibrosis, enlarged myocytes. ekb.egnih.govnih.govmdpi.comnih.govbiologists.com

Influence on Platelet Function and Coagulation

Studies utilizing L-NAME have provided insights into the role of nitric oxide in regulating platelet activity and the coagulation cascade. Platelets are critical components of hemostasis, involved in forming a plug at the site of vascular injury and supporting the coagulation process wikipedia.orgtesting.comahajournals.org. The formation of a stable clot involves platelet adhesion, activation, and aggregation, alongside the activation of clotting factors in the coagulation cascade testing.comahajournals.org.

Experimental evidence suggests that L-NAME, as an inhibitor of NOS, can exert procoagulant effects. In vitro studies using human whole blood and computerized thromboelastography have demonstrated that L-NAME shortens the split point (SP), reaction time (R), and coagulation time (K), while increasing the angle (alpha), maximum amplitude (MA), and the thromboelastography (TEG) index in a concentration-dependent manner nih.gov. These findings indicate that L-NAME promotes the processes leading to fibrin (B1330869) formation and enhances the rate of clot formation, which involves fibrin build-up and platelet interactions nih.gov. The increase in maximum amplitude (MA), reflecting clot strength, further suggests that L-NAME enhances the integrity of fibrin strands and platelet aggregation nih.gov. These results align with the understanding that NO typically has inhibitory effects on platelet function and that NOS inhibitors can possess platelet-aggregating properties nih.gov.

Renal System Function and Pathology in L-Name Models

The renal system is significantly impacted by the inhibition of nitric oxide synthesis by L-NAME in experimental models. NO is recognized for its crucial role in regulating renal function and blood pressure researchgate.net. Studies have demonstrated that L-NAME induces NO deficiency, which can lead to kidney pathology researchgate.netfrontiersin.org.

Chronic administration of L-NAME has been shown to induce kidney damage in animal models, characterized by a progressive increase in blood pressure, severe proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, and elevated serum creatinine (B1669602) levels frontiersin.org. These alterations are associated with a deteriorated glomerular filtration rate and increased urinary protein excretion frontiersin.org. L-NAME-induced hypertension can lead to decreased glomerular density and increased glomerular tuft area frontiersin.org. Furthermore, L-NAME has been shown to induce glomerular, tubulointerstitial, and vascular/perivascular fibrosis by enhancing type I collagen volume frontiersin.org.

The nephrotoxicity of contrast media in rats can be accentuated by L-NAME, consistent with findings that contrast media toxicity is enhanced by renal ischemia nih.gov. When associated with L-NAME, contrast media can induce tubular and vascular lesions, as well as necrosis in the outer medulla nih.gov. L-NAME has also been shown to significantly increase plasma creatinine concentration in certain rat models, with a more marked effect observed in male animals compared to females nih.gov. This suggests a potential gender-dependent influence of L-NAME on renal function in disease models nih.gov.

In models of polycystic kidney disease (PKD) in rats, L-NAME treatment significantly increased blood pressure and had a modest but significant effect on the severity of cystic disease in male rats, reflected by relative kidney weights and cyst volume densities nih.gov. This effect was not observed in female animals, highlighting a gender dependency in the response to L-NAME in this context nih.gov.

Table 1 summarizes some observed renal effects of L-NAME in experimental models.

Renal ParameterObserved Effect in L-NAME ModelsSource(s)
ProteinuriaSevere proteinuria observed with chronic administration frontiersin.org
GlomerulosclerosisInduced by chronic L-NAME treatment frontiersin.orgfrontiersin.org
Tubulointerstitial FibrosisInduced by chronic L-NAME treatment frontiersin.orgfrontiersin.org
Serum CreatinineElevation observed with chronic administration frontiersin.org
Glomerular Filtration Rate (GFR)Deteriorated frontiersin.org
Urinary Protein ExcretionIncreased frontiersin.org
Glomerular DensityDecreased in L-NAME-induced hypertension frontiersin.org
Glomerular Tuft AreaIncreased in L-NAME-induced hypertension frontiersin.org
Tubular and Vascular LesionsInduced by contrast media when associated with L-NAME nih.gov
Necrosis in Outer MedullaInduced by contrast media when associated with L-NAME nih.gov
Plasma Creatinine ConcentrationSignificant increase, more marked in males in PKD models nih.gov
Severity of Cystic Disease (PKD)Modest but significant increase in male rats nih.gov

Central Nervous System Effects of L-Name

The central nervous system (CNS) is also influenced by L-NAME administration, particularly in its role in blood pressure regulation. While the pressor effect of L-NAME is often attributed to the inhibition of endothelial nitric oxide synthase, research suggests that the central and sympathetic nervous systems may also be involved nih.gov.

Studies in rats have indicated that decreased NOS activity in the brain may play a significant role in the regulation of blood pressure in L-NAME-induced hypertension mdpi.com. The central nervous system may have a dominant role in hypertension induced by chronic L-NAME treatment mdpi.com. Experimental evidence suggests that systemic inhibition of NO can cause an excitatory influence on efferent sympathetic nerve activity (SNA) physiology.org. In conscious rats, when the confounding influence of sino-aortic baroreceptors was eliminated, L-NAME produced a progressive increase in SNA physiology.org. This suggests that intravenous NOS inhibition leads to a sympathoexcitatory response that is normally offset by baroreflex activation physiology.org.

Furthermore, L-NAME has been investigated for its effects in models of cerebral ischemia. Studies have revealed that L-NAME can improve neurological deficits and significantly ameliorate glutamate (B1630785) excitotoxicity in transient focal cerebral ischemia models in rats nih.gov. Pre-ischemic administration of L-NAME demonstrated better amelioration of neurological deficits compared to administration during or post-ischemia nih.gov. This pre-ischemic treatment also mitigated glutamate excitotoxicity, increased glutamine synthetase activity, ATP and NAD levels, and reduced cerebral infarction nih.gov.

Other Systemic Physiological Alterations Induced by L-Name

Beyond its pronounced effects on the cardiovascular and renal systems, L-NAME induces various other systemic physiological alterations in experimental models.

L-NAME treatment leads to increased peripheral resistance and systemic hypertension researchgate.net. Chronic NO synthesis inhibition with L-NAME has been shown to decrease regional blood flow to various organs, including the heart, lungs, liver, diaphragm, and skeletal muscles in pregnant rats nih.gov. This reduction in renal blood flow was significantly greater in pregnant rats compared to virgin rats nih.gov. Pregnant rats treated with L-NAME exhibited significantly higher mean arterial pressure (MAP), higher total peripheral resistance (TPR), and lower cardiac output compared to pregnant controls nih.gov.

Acute L-NAME infusion has been shown to increase mean arterial pressure researchgate.net. The increase in blood pressure with L-NAME infusion can be greater in females versus males compared to baseline values researchgate.net. Systemic L-NAME administration can cause a sustained arterial pressure rise researchgate.net.

In a mouse model of nitric oxide deficiency induced by prolonged L-NAME treatment, analysis of plasma using Fourier Transform Infrared Spectroscopy (FTIR) revealed significant spectral alterations researchgate.net. These changes were mainly associated with an elevated level of proteins, a decrease in tyrosine content, and changes in lipid/phospholipid concentration researchgate.net. These findings suggest that NO deficiency and hypertension induced by L-NAME result in detectable changes in the biochemical profile of plasma researchgate.net.

Local application of L-NAME to capillaries in rat skeletal muscle has been shown to decrease red blood cell velocity and increase leukocyte adhesion physiology.org. This effect on leukocyte adhesion appears to be mediated via CD18 physiology.org.

Table 2 provides a summary of some other systemic effects of L-NAME.

Systemic ParameterObserved Effect in L-NAME ModelsSource(s)
Peripheral ResistanceIncreased researchgate.net
Systemic HypertensionInduced by L-NAME treatment researchgate.net
Regional Blood FlowDecreased in heart, lungs, liver, diaphragm, and skeletal muscles (in pregnant rats) nih.gov
Mean Arterial Pressure (MAP)Increased with L-NAME infusion researchgate.netnih.govresearchgate.net
Total Peripheral Resistance (TPR)Increased (in pregnant rats) nih.gov
Cardiac OutputLower (in pregnant rats) nih.gov
Plasma Biochemical ProfileAlterations observed (elevated proteins, decreased tyrosine, changes in lipids/phospholipids) researchgate.net
Red Blood Cell VelocityDecreased in capillaries with local application physiology.org
Leukocyte AdhesionIncreased in capillaries with local application, mediated via CD18 physiology.org

Toxicological Profiles and Mechanistic Investigations of L Name

General Principles of Chemical-Induced Toxicity

Chemical-induced toxicity involves the adverse effects that occur when an organism is exposed to a substance. Toxicokinetics and toxicodynamics are fundamental to understanding these effects. Toxicokinetics describes how the body handles a chemical over time, encompassing absorption, distribution, metabolism (biotransformation), and excretion (ADME) msdvetmanual.comrivm.nlepa.govuni-konstanz.de. These processes determine the concentration of the chemical at its site of action, known as the target dose rivm.nl. Toxicodynamics, in contrast, describes the biological effects of the chemical on the organism rivm.nl. The toxicity of a compound can be influenced by its chemical and physical properties, routes of exposure, and species-specific metabolic differences inchem.org. Biotransformation, primarily occurring in the liver but also in other tissues like the kidney, lung, and skin, can convert chemicals into metabolites that may be less toxic, more easily excretable, or, in some cases, more toxic than the parent compound msdvetmanual.comnih.gov.

Toxicokinetics and Biotransformation of L-Name and its Metabolites

Toxicokinetics, the study of the quantitative time course of a toxicant in the body, involves the processes of ADME uni-konstanz.de. These processes dictate how much of an external dose reaches target organs where it can exert toxic effects rivm.nl.

Absorption and Distribution

Absorption is the process by which a chemical enters the body msdvetmanual.comepa.gov. This can occur through various routes, including the gastrointestinal tract, skin, and lungs msdvetmanual.com. Solubility is a primary factor influencing absorption; lipid-soluble substances are generally readily absorbed, while insoluble salts and ionized compounds are poorly absorbed msdvetmanual.com. Following absorption, distribution involves the translocation of the chemical via the bloodstream to tissues and organs msdvetmanual.com. The distribution is influenced by factors such as blood flow, protein binding, and the chemical's affinity for specific tissues or receptors msdvetmanual.com. While specific detailed data on L-NAME's absorption and distribution across different species and routes is not extensively provided in the search results, as a chemical, it would undergo these general processes.

Excretion Routes

Excretion is the process by which a chemical and its metabolites are eliminated from the body epa.govnih.gov. The primary routes of excretion are typically via the urine and feces uni-konstanz.de. The polarity and water solubility of a compound significantly influence its excretion route; more polar or water-soluble compounds tend to be excreted by the kidneys, while lipid-soluble chemicals are more likely to be excreted via bile msdvetmanual.com. The rate of excretion is important as it affects the duration of exposure within the body msdvetmanual.com. The metabolic biotransformation of L-NAME into more polar metabolites would facilitate its excretion, likely through the kidneys or bile, following the general principles of xenobiotic elimination.

Cellular and Molecular Basis of L-Name-Induced Toxicity

The toxicity of L-NAME is closely linked to its primary mechanism of action: the inhibition of nitric oxide synthase (NOS) nih.govwikipedia.org. NO is a crucial signaling molecule involved in various physiological processes, and its reduced production can lead to a range of cellular and molecular dysfunctions.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage wikipedia.orgscirp.org. ROS are highly reactive molecules, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (OH•), and hydrogen peroxide (H₂O₂) wikipedia.orgscirp.org. These species can cause damage to essential cellular components such as proteins, lipids, and DNA wikipedia.orgwikipedia.org.

Research indicates a link between L-NAME administration and increased oxidative stress nih.govresearchgate.netnih.gov. As a NOS inhibitor, L-NAME reduces the production of nitric oxide. While NO itself can act as a reactive nitrogen species, it also plays a role in modulating oxidative stress termedia.pl. Inhibition of NOS by L-NAME can disrupt the delicate balance of reactive species, potentially leading to an increase in oxidative stress nih.govnih.gov. Studies have shown that L-NAME treatment can lead to increased levels of markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation, and superoxide anion production nih.govnih.gov. This suggests that the reduction in NO bioavailability caused by L-NAME can contribute to an environment where ROS-mediated damage is exacerbated nih.govnih.gov. The generation of ROS can be influenced by various factors, including the activity of oxidant-generating enzymes scirp.org.

Interaction with Target Molecules and Macromolecules

L-NAME exerts its toxicological effects primarily through its interaction with nitric oxide synthase (NOS) enzymes. As an analog of L-arginine, the natural substrate for NOS, L-NAME acts as a competitive inhibitor, binding to the enzyme's active site and preventing the conversion of L-arginine to NO and L-citrulline. nih.gov Studies utilizing molecular docking have explored the binding affinity of L-NAME with NOS, observing hydrogen-bonding interactions between the inhibitor and the target enzyme. sphinxsai.comresearchgate.net This binding effectively blocks the catalytic activity of NOS isoforms, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS), thereby reducing endogenous NO production. nih.gov The inhibition of NO synthesis is the primary molecular event initiating the cascade of toxicological effects associated with L-NAME administration.

Cellular Dysfunction and Damage Pathways

The reduction in nitric oxide bioavailability due to L-NAME-mediated NOS inhibition leads to various cellular dysfunctions and the activation of damage pathways. Nitric oxide is a crucial signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Its deficiency can result in significant cellular stress.

One prominent consequence of reduced NO is the promotion of oxidative stress. NO typically interacts with reactive oxygen species (ROS) to form less reactive species. When NO levels are low, ROS, such as superoxide, can accumulate, leading to oxidative damage to cellular components like lipids, proteins, and DNA. ahajournals.org This oxidative stress can trigger various damage pathways, including lipid peroxidation and the depletion of antioxidant defense mechanisms. nih.gov

Furthermore, L-NAME-induced NO deficiency can contribute to endothelial dysfunction, a critical factor in the pathogenesis of cardiovascular diseases. frontiersin.orgnih.gov Endothelial dysfunction involves impaired vasorelaxation and increased vascular stiffness, which can be observed in L-NAME treated models. frontiersin.org Studies have shown that L-NAME treatment can lead to transient endothelial dysfunction, followed by potential compensatory mechanisms. frontiersin.org

Mitochondrial dysfunction is another cellular consequence observed in the context of reduced NO. While NO can modulate mitochondrial function, its deficiency or the imbalance between NO and ROS can lead to mitochondrial damage and impaired energy production. ahajournals.orgnih.gov This can further exacerbate oxidative stress and contribute to cellular injury. ahajournals.org

Research findings highlight the involvement of oxidative stress and inflammation as key pathways in cellular dysfunction induced by L-NAME. nih.govfrontiersin.org

Organ-Specific Toxicities in L-Name Models

L-NAME administration in experimental models has been shown to induce toxicity in several organ systems, primarily as a consequence of systemic NO deficiency and the resulting physiological imbalances. The most commonly reported organ toxicities include effects on the cardiovascular system (e.g., hypertension) and the kidneys. nih.govresearchgate.net Other organ systems can also be affected, and research continues to explore the full spectrum of L-NAME-induced organ damage. nih.govqu-gkn.comnih.govoup.com

Renal Toxicity

Renal toxicity is a significant and well-documented organ-specific toxicity observed in L-NAME models. Inhibition of NOS by L-NAME leads to reduced NO production in the kidneys, which plays a crucial role in regulating renal blood flow, glomerular filtration rate, and tubular function. physiology.org The resulting vasoconstriction and altered hemodynamics in the kidneys can lead to impaired renal function and structural damage.

Studies have demonstrated that L-NAME administration can increase serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602), key indicators of renal dysfunction. nih.govnih.govresearchgate.net Histological examination of kidney tissue from L-NAME-treated animals often reveals signs of renal damage. nih.gov

Furthermore, L-NAME has been shown to aggravate nephrotoxicity induced by other agents, such as cisplatin (B142131), highlighting the protective role of endogenous NO in maintaining renal health. nih.govnih.govresearchgate.net The mechanism underlying L-NAME-induced renal toxicity involves not only altered hemodynamics but also increased oxidative stress and inflammation within the kidney tissue. nih.govresearchgate.net

Experimental data illustrating the impact of L-NAME on renal function markers can be summarized in tables based on specific study findings. For instance, studies comparing groups treated with L-NAME to control groups often report significant increases in BUN and creatinine levels in the L-NAME treated animals. nih.govnih.gov

Here is an example of how data on renal function markers might be presented based on research findings:

Study Model (Example)Treatment GroupSerum BUN (mg/dL)Serum Creatinine (mg/dL)
Rat ModelControlXX.XX.XX
Rat ModelL-NAME TreatedYY.YY.YY

Note: Specific numerical values would be extracted from detailed research findings in the sources.

The aggravation of cisplatin-induced nephrotoxicity by L-NAME further underscores the importance of NO in renal protection. Research indicates that L-NAME can enhance kidney tissue damage in models of cisplatin toxicity. nih.gov

Study Model (Example)Treatment GroupKidney Damage Score (Arbitrary Units)
Rat ModelCisplatin AloneZ.Z
Rat ModelCisplatin + L-NAMEW.W

Note: Specific numerical values and scoring methods would be extracted from detailed research findings in the sources.

These findings collectively demonstrate that L-NAME-induced NOS inhibition significantly impacts renal function and contributes to kidney damage in experimental models.

Q & A

Q. What experimental protocols are standard for administering L-NAME in hypertension models?

L-NAME is typically administered intravenously (IV) or intraperitoneally (IP) at doses ranging from 5–60 mg/kg/day, depending on the study duration and target physiological parameters. For acute studies, IV infusion rates of 5–50 µg/kg/min are used to modulate nitric oxide synthase (NOS) inhibition while monitoring blood pressure (BP) and renal hemodynamics . Chronic models (e.g., 12-week protocols) often employ daily IP injections to induce sustained hypertension, with dose adjustments based on BP responses and renal excretion metrics .

Q. How do researchers determine the optimal L-NAME dose for specific physiological endpoints?

Dose optimization involves iterative testing across a range (e.g., 5–50 µg/kg/min IV) to establish a dose-response relationship. Key metrics include:

  • Systolic/diastolic BP changes (non-invasive tail-cuff or telemetry) .
  • Renal sodium excretion (UNaV) and plasma atrial natriuretic peptide (ANP) levels via ELISA .
  • Correlation analysis between dose and target outcomes (e.g., r = 0.579 for L-NAME dose vs. sodium excretion ). Adjustments are made to balance efficacy (e.g., ≥20% BP elevation) and minimal off-target effects (e.g., renal blood flow reduction) .

Q. What criteria guide the selection of L-NAME-induced hypertensive models for pregnancy studies?

Researchers prioritize gestational timing and hormonal interactions. For example:

  • Late-pregnancy models (days 13–20) use 60 mg/kg/day IP to mimic preeclampsia-like hypertension, avoiding early gestational toxicity .
  • Virgin rat controls are included to isolate pregnancy-specific hormonal effects on L-NAME responsiveness .

Q. How should L-NAME be prepared and validated for in vitro studies?

  • Preparation : Dissolve L-NAME hydrochloride in sterile water or saline (10 mM stock), filter-sterilized for cell culture .
  • Validation : Confirm NOS inhibition via reduced nitrite/nitrate (NO metabolites) in supernatants (Griess assay) and functional assays (e.g., vasodilation responses) .

Q. Which cardiovascular parameters are critical to monitor in L-NAME-treated rodents?

  • Acute : Mean arterial pressure (MAP), renal perfusion pressure (RPP), and heart rate (telemetry or direct cannulation) .
  • Chronic : Electrocardiographic (ECG) metrics (QTc interval prolongation), cardiac hypertrophy (heart weight/tibia length ratio), and lung congestion (wet/dry weight ratio) .

Advanced Research Questions

Q. How can researchers resolve contradictions between L-NAME’s hemodynamic and natriuretic effects?

Discrepancies arise when sodium excretion (UNaV) increases despite reduced renal perfusion pressure (RPP). Methodological approaches include:

  • Correlation analysis : Assess UNaV vs. L-NAME dose independent of RPP (e.g., r = 0.579 for dose vs. UNaV; P < 0.04) .
  • ANP modulation : Co-administer NPR-A antagonists (e.g., anantin) to block ANP-dependent natriuresis, isolating NOS-independent pathways .

Q. What experimental designs are effective for studying L-NAME in combinatory disease models (e.g., heart failure with preserved ejection fraction [HFpEF])?

  • Combinatorial protocols : Pair L-NAME (40 mg/kg/day IP) with high-fat diets (HFD) for 5+ weeks to model metabolic-hypertensive HFpEF. Endpoints include global longitudinal strain (echocardiography) and blood glucose levels .
  • Strain selection : Use C57BL/6NJ mice for partial HFpEF phenotypes or Sprague-Dawley rats for robust hypertension .

Q. How do temporal variables in L-NAME administration influence cerebral infarction outcomes?

  • Pre- vs. post-treatment : Administer L-NAME 30 min before vs. after unilateral carotid artery occlusion (UCAO). Post-treatment at 1–24 h post-UCAO reduces infarct volume by 57% (P < 0.004), highlighting time-sensitive neuroprotective mechanisms .
  • Sacrifice timelines : Measure outcomes at 24 h post-L-NAME to capture acute inflammatory vs. chronic remodeling phases .

Q. What pharmacokinetic considerations are critical for interpreting L-NAME studies?

  • Hydrolysis to L-NNA : Monitor plasma L-NNA levels via HPLC, as L-NAME rapidly converts to L-NNA (t1/2 < 1 min in rats), which may confound dose-response relationships .
  • Route-specific effects : IV vs. IP administration alters bioavailability; validate tissue NOS inhibition via immunohistochemistry or Western blot .

Q. How can researchers address limitations in L-NAME study designs (e.g., unmeasured cytokine profiles)?

  • Multi-omics integration : Combine transcriptomics (e.g., renal NO-pathway genes) with cytokine arrays (e.g., IL-6, TNF-α) to contextualize immune interactions .
  • Time-course sampling : Collect peritoneal fluid or plasma at multiple intervals (e.g., 0, 6, 24 h) to capture immediate vs. chronic immune effects .

Methodological Notes

  • Data contradiction analysis : Use multivariate regression to disentangle confounding variables (e.g., BP-independent natriuresis ).
  • Ethical compliance : Adhere to protocols for humane endpoints (e.g., BP > 180 mmHg mandates termination) and anesthesia (isoflurane for surgical interventions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.